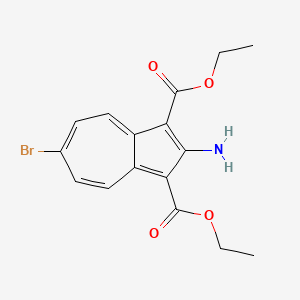

Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate

Description

Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate (hereafter referred to as Compound 6) is a brominated azulene derivative with a unique electronic and structural profile. Azulenes, non-benzenoid aromatic hydrocarbons, exhibit distinct reactivity due to their polarized π-electron system. Compound 6 is synthesized via bromination of diethyl 2-aminoazulene-1,3-dicarboxylate (precursor 3), where bromine selectively substitutes at the 6-position of the azulene core . This compound serves as a versatile intermediate for further functionalization, particularly in nucleophilic substitution reactions, owing to the high reactivity of the 6-bromo group .

Properties

CAS No. |

50469-71-1 |

|---|---|

Molecular Formula |

C16H16BrNO4 |

Molecular Weight |

366.21 g/mol |

IUPAC Name |

diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate |

InChI |

InChI=1S/C16H16BrNO4/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8H,3-4,18H2,1-2H3 |

InChI Key |

FFJDTLVBBHOFJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=CC=C2C(=C1N)C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Synthetic Route

The synthesis of this compound typically starts from commercially available tropolone, a seven-membered aromatic ketone, which undergoes a series of transformations to build the azulene skeleton with the desired functional groups.

Detailed Synthetic Procedure

According to the procedure reported by Mehera et al. (2022), the synthesis involves:

- Starting from tropolone, the azulene core is constructed and functionalized to yield diethyl 2-aminoazulene-1,3-dicarboxylate.

- Selective bromination at the 6-position is performed to obtain this compound.

- The product is isolated as a deep purple solid with characteristic spectroscopic signatures.

Example Reaction Scheme

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Tropolone → Azulene core construction | Diethyl 2-aminoazulene-1,3-dicarboxylate | Reported in literature |

| 2 | Selective bromination at 6-position | This compound | Not explicitly quantified, high purity obtained |

Alternative Synthetic Approaches

Palladium-Catalyzed Amination and Bromination

- Palladium-catalyzed cross-coupling reactions (Hartwig–Buchwald amination) have been applied to 2- and 6-haloazulenes to introduce amino groups efficiently.

- However, the preparation of this compound via this method is limited due to the low availability of 2,6-dihaloazulenes.

- Selective bromination remains the preferred method for introducing the bromo group at the 6-position, followed by amination at the 2-position.

Nucleophilic Aromatic Substitution (SNAr) Reaction

- The bromo substituent at the 6-position is reactive towards nucleophilic substitution with amines.

- This reactivity allows further derivatization of the compound to 2,6-diaminoazulenes under sealed tube conditions at elevated temperatures (around 130 °C) in amine solvents.

- This method highlights the versatility of this compound as a synthetic intermediate.

Characterization and Analytical Data

The following table summarizes key characterization data for this compound as reported in the literature:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Selective Bromination | Diethyl 2-aminoazulene-1,3-dicarboxylate | Brominating agent, controlled temperature | High regioselectivity, straightforward | Requires careful control of conditions |

| Palladium-Catalyzed Amination | 2- and 6-haloazulenes | Pd catalyst, amines, Hartwig–Buchwald conditions | Efficient amination | Limited availability of dihaloazulenes |

| Nucleophilic Aromatic Substitution | This compound | Amines, sealed tube, 130 °C | Versatile for further derivatization | High temperature required |

Chemical Reactions Analysis

2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties and Reactivity

The azulene structure provides aromaticity and unique electronic properties, leading to interesting chemical interactions. The diethyl ester groups enhance its solubility in organic solvents, making it a useful precursor in organic synthesis. Interaction studies often focus on its reactivity with various nucleophiles and electrophiles.

Applications in Organic Synthesis

Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate serves as a versatile building block in organic synthesis. For example, it is used in the synthesis of N-Azulenyl nucleobases . Specifically, it can be mixed with nucleobases such as Thymine, Cytosine, Adenine, or N-isobutyryl-Guanine in the presence of potassium carbonate and 18-C-6 in anhydrous DMF to create N-azulenyl nucleobases .

Comparison with Related Compounds

Several compounds share structural similarities with this compound.

Structural Analogs of this compound

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl 2-aminoazulene-1,3-dicarboxylate | No bromine substituent | Lacks bromine; simpler structure |

| 6-Bromoazulene-1,3-dicarboxylic acid | No amino group | Contains only carboxylic acid groups |

| Diethyl 2-amino-6-methylazulene-1,3-dicarboxylate | Methyl instead of bromo | Methyl group alters electronic properties |

The uniqueness of this compound lies in the combination of both an amino group and a bromo substituent on the azulene ring, enhancing its reactivity and potential biological activity compared to its analogs. This allows the compound to undergo diverse chemical transformations, making it valuable in synthetic organic chemistry.

Spectroscopic Data

Characterization data for this compound includes :

- <sup>1</sup>H NMR (400 MHz, CDCl3): δ 8.82 (d, J = 11.5 Hz, 2H), 7.81 (s, 2H), 7.78 (d, 2H), 4.46 (q, J = 7.1 Hz, 2H), 1.47 (t, J = 7.1 Hz, 3H).

- <sup>13</sup>C NMR (101 MHz, CDCl3): δ 166.23, 162.34, 144.33, 135.31, 129.45, 128.37, 101.00, 60.07, 14.61.

- HRMS (ESI) calcd for C16H16BrNO4: $$M+Na]+ 388.0155, found 388.0135.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The bromine atom can also participate in halogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Azulene Derivatives

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Features

Key Observations :

Substituent Effects on Reactivity: The 6-bromo group in Compound 6 is highly reactive toward nucleophiles, enabling substitutions with amines, hydroxyl groups, and arylazo moieties . In contrast, the hydroxyl group in Compound 2 reduces electrophilicity at position 6, limiting further substitution. The 2-amino group in Compound 6 acts as an electron-donating group, polarizing the azulene core and enhancing the leaving-group ability of the 6-bromo substituent compared to Compound 7, which lacks the 2-NH₂ group .

Synthetic Utility: Compound 6 can be converted to Compound 7 via protodemaination using p-hydroquinone (93% yield), demonstrating the reversibility of amino group introduction . Compound 7 serves as a precursor for derivatives lacking the 2-amino group, broadening its applicability in materials science .

Functionalization Pathways: Compound 6 undergoes nucleophilic aromatic substitution (SNAr) with amines to yield 6-aminoazulenes, which are critical for bioimaging applications due to their fluorescence properties . In contrast, Compound 7 is more suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the absence of competing substituents at position 2 .

Electronic and Spectral Properties

The 2-amino group in Compound 6 induces a bathochromic shift in UV-Vis spectra compared to Compound 7, as observed in λmax values for azulene derivatives. For example, Compound 6 exhibits absorption maxima at ~580 nm, while Compound 7 absorbs at ~560 nm, reflecting the electron-donating effect of NH₂ .

Biological Activity

Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate is a compound of significant interest due to its diverse biological activities and applications in chemical sensing and bioimaging. This article reviews the synthesis, properties, and biological activities of this compound, drawing from various research studies.

Synthesis and Characterization

This compound can be synthesized through a multi-step process starting from tropolone. The synthesis involves condensation reactions that yield the desired compound with a notable overall yield of approximately 71% . Characterization techniques such as NMR, HRMS, and UV/Vis spectroscopy have been utilized to confirm the structure and purity of the compound. For instance, NMR data indicates distinct chemical shifts corresponding to different protons in the molecule, affirming its complex structure .

Biological Activity

1. Colorimetric Sensing

One of the primary applications of this compound is as a colorimetric probe for detecting nitrite ions. The compound undergoes diazotization in acidic conditions, leading to a color change that can be quantitatively measured. In experiments, the probe displayed a rapid color transition from yellow to grey upon exposure to sodium nitrite, followed by a secondary change to orange after ten minutes . This behavior is indicative of its potential use in environmental monitoring and food safety applications.

2. Fluorescent Probes for Bioimaging

Recent studies have explored the use of azulene derivatives in bioimaging due to their favorable photophysical properties. This compound has been shown to function effectively as a two-photon fluorescent probe for reactive oxygen species (ROS) such as peroxynitrite. It exhibits high selectivity and photostability, making it suitable for cellular imaging without inducing cytotoxic effects . The ability to penetrate cell membranes enhances its utility in biological research.

Case Studies

Case Study 1: Detection of Reactive Oxygen Species

In vitro studies demonstrated that this compound could detect endogenous and exogenous levels of hydrogen peroxide and peroxynitrite in HeLa cells. Utilizing two-photon microscopy, researchers confirmed that the compound effectively distinguished between different ROS with minimal cytotoxicity .

Case Study 2: Environmental Monitoring

Another study highlighted the application of this compound as a sensor for nitrite detection in water samples. The colorimetric response was quantitatively analyzed, showing a linear relationship between nitrite concentration and absorbance changes at specific wavelengths . This feature positions this compound as a promising candidate for environmental monitoring tools.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing its role as a colorimetric probe and fluorescent sensor. Its synthesis is well-established, leading to high purity products suitable for various applications.

| Property | Details |

|---|---|

| Synthesis Yield | ~71% |

| Color Change (Nitrite) | Yellow → Grey → Orange |

| Fluorescent Properties | High selectivity for ROS; non-cytotoxic |

| Applications | Environmental monitoring; bioimaging |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate, and how is the product characterized?

- Synthesis : The compound is synthesized via bromination of diethyl 2-aminoazulene-1,3-dicarboxylate using bromine in acetic acid, yielding the 6-bromo derivative exclusively (93% yield). Key steps include diazonium salt formation followed by protodeamination using p-hydroquinone as an in situ reducing agent .

- Characterization : Structural confirmation employs single-crystal X-ray diffraction (monoclinic system, C2/c space group, a = 22.2429 Å, b = 5.5039 Å, c = 32.8340 Å) , complemented by / NMR, UV/vis spectroscopy, and elemental analysis .

Q. Which nucleophilic aromatic substitution (SNAr) reactions are feasible with this compound, and what experimental conditions are required?

- Reactions : The 6-bromo substituent undergoes SNAr with amines (e.g., primary/secondary amines, arylhydrazines) in DMF or ethanol at 80–100°C, yielding 6-amino or 6-arylazo derivatives (yields: 70–95%) .

- Conditions : Use polar aprotic solvents (DMF, THF) with catalytic bases (e.g., KCO) to activate the azulene ring. For arylazo derivatives, post-reaction oxidation with Pb(OAc) is critical .

Q. How can ester groups in this compound be selectively hydrolyzed, and what intermediates form?

- Hydrolysis : Concentrated HSO quantitatively hydrolyzes ester groups to dicarboxylic acids. Quenching in water yields the diacid intermediate, which can be decarboxylated under acidic conditions (e.g., HPO) to generate 6-bromoazulene derivatives .

- Monitoring : Reaction progress is tracked via TLC and IR spectroscopy (disappearance of ester C=O stretches at ~1700 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 6-position of the azulene core?

- Mechanism : Bromination proceeds via electrophilic aromatic substitution (EAS), where the electron-rich 6-position (due to amino and ester groups’ directing effects) is favored. Computational studies (DFT) confirm lower activation energy for 6-substitution versus 2- or 3-positions .

- Contradictions : Earlier reports suggested competing nitration pathways, but recent work shows N-nitration (forming 2-nitroamino derivatives) under strong nitrating conditions, highlighting the need for controlled reagent stoichiometry .

Q. How do substituents (e.g., Br, NH) influence the optical and electrochemical properties of azulene derivatives?

- Optical Properties : The 6-bromo group induces a bathochromic shift (~50 nm in UV/vis spectra) due to enhanced conjugation. Amino substituents increase HOMO energy, reducing redox potentials (cyclic voltammetry: ΔE = −0.3 V vs. SCE) .

- Structure–Activity : X-ray crystallography reveals planar azulene cores with substituent-dependent dipole moments, correlating with solvatochromism in polar solvents .

Q. Can this compound serve as a precursor for functional materials, such as sensors or conductive polymers?

- Applications : Derivatives like 6-cyanoazulene show potential in colorimetric fluoride sensors via boron–fluoride interactions (λ shift from 550 nm to 620 nm in THF) .

- Challenges : Low solubility in aqueous media requires functionalization with hydrophilic groups (e.g., sulfonate) for sensor integration. Theoretical modeling (TD-DFT) aids in tuning absorption bands for target analytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.